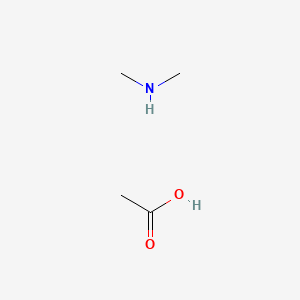

N-Methylmethanamine acetate

Description

Properties

CAS No. |

10511-03-2 |

|---|---|

Molecular Formula |

C4H11NO2 |

Molecular Weight |

105.14 g/mol |

IUPAC Name |

acetic acid;N-methylmethanamine |

InChI |

InChI=1S/C2H7N.C2H4O2/c1-3-2;1-2(3)4/h3H,1-2H3;1H3,(H,3,4) |

InChI Key |

QHNXEVRKFKHMRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CNC |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of Dimethylammonium Acetate

Direct Neutralization Reactions of Dimethylamine (B145610) and Acetic Acid

The most direct route to synthesizing dimethylammonium acetate (B1210297) is the acid-base neutralization reaction between dimethylamine (a weak base) and acetic acid (a weak acid). prepp.in The reaction is exothermic and results in the formation of the dimethylammonium cation and the acetate anion, which together constitute the salt. google.comgoogle.com

CH₃COOH + (CH₃)₂NH → [ (CH₃)₂NH₂ ]⁺[CH₃COO]⁻

Investigation of Reaction Kinetics and Thermodynamic Parameters

The formation of dimethylammonium acetate from dimethylamine and acetic acid is a rapid, exothermic process. google.comgoogle.com Computational studies on the hydration of the acetic acid-dimethylamine complex reveal that the presence of water molecules can strengthen the hydrogen bond between the acid and base, facilitating proton transfer to form the salt. ustc.edu.cn The thermodynamics of this system indicate that the clusters formed are relatively stable. ustc.edu.cn

The reaction kinetics can be influenced by temperature; however, excessive heat can lead to the dehydration of the salt to form N,N-dimethylacetamide, a common side reaction that is often the desired outcome in industrial processes. sciencemadness.org The Gibbs free energy (ΔG) for the formation of the hydrated acid-base dimer is favorable, indicating a spontaneous process. ustc.edu.cn

Table 1: Thermodynamic Parameters for Hydrated Acetic Acid-Dimethylamine Clusters

| Cluster | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| (HOAc)(DMA) | -13.93 | -13.41 | -3.12 |

| (HOAc)(DMA)(H₂O) | -26.91 | -25.29 | -8.76 |

| (HOAc)(DMA)(H₂O)₂ | -41.38 | -38.31 | -13.12 |

| (HOAc)(DMA)(H₂O)₃ | -52.79 | -48.33 | -15.48 |

| (HOAc)(DMA)(H₂O)₄ | -63.74 | -57.79 | -17.02 |

Data derived from computational studies on the hydration of the acetic acid-dimethylamine complex. ustc.edu.cn HOAc represents acetic acid and DMA represents dimethylamine.

Influence of Solvent Systems and Reaction Media on Salt Formation

The choice of solvent significantly impacts the formation of dimethylammonium acetate. biotage.com The reaction can be performed without a solvent, but often a solvent is used to control the exothermic reaction and facilitate handling.

Protic Solvents: In protic solvents like water, the salt is readily solvated, which can stabilize the ions. However, using aqueous solutions of dimethylamine can make the isolation of the crystalline salt difficult, often requiring methods like azeotropic distillation to remove the water. sciencemadness.org

Aprotic Solvents: Non-polar, aprotic solvents such as diethyl ether can be used. Bubbling dimethylamine gas through a solution of acetic acid in diethyl ether at low temperatures (e.g., 0°C) can lead to the precipitation of the salt, allowing for easier isolation. sciencemadness.org Other solvents like toluene (B28343) can be used for azeotropic drying but may not be as effective in inducing crystallization. sciencemadness.org

Ionic Liquids: The presence of ionic components or using ionic liquids as the reaction medium can be beneficial, as they appear to stabilize ionic intermediates. mdpi.com

The reaction medium's polarity and ability to form hydrogen bonds can influence reaction rates and the stability of the resulting salt. unn.edu.ng

Optimization of Experimental Conditions for Enhanced Yield and Purity

Optimizing the synthesis of dimethylammonium acetate is crucial, especially when it is the desired final product rather than an intermediate.

Reactant Stoichiometry: Using an equimolar amount of dimethylamine and acetic acid is typical. However, in processes where the subsequent conversion to an amide is desired, an excess of the amine might be used. google.com

Temperature Control: Since the neutralization is exothermic, controlling the temperature is important to prevent side reactions. For simple salt formation, lower temperatures are often preferred. sciencemadness.org

Purification: To obtain high purity, the removal of water is a key challenge, especially when starting with aqueous reactants. Azeotropic distillation with a suitable solvent like toluene is one approach. sciencemadness.org Another method involves reacting dimethylamine gas with acetic acid in a non-polar solvent where the salt is insoluble, causing it to precipitate. sciencemadness.org The product can then be washed with a solvent like diethyl ether and dried under a vacuum. mdpi.com Heating above 100-110°C should be avoided if the salt is the desired product, as this can promote condensation to N,N-dimethylacetamide and prevent crystallization. sciencemadness.org

In-Situ Formation of Dimethylammonium Acetate in Multi-Component Chemical Systems

Dimethylammonium acetate is frequently formed in-situ as a transient intermediate in reactions leading to more complex molecules. google.com

Role as an Intermediate in Amidation Reactions to N,N-Dimethylacetamide (DMAc)

A major industrial application involving the in-situ formation of dimethylammonium acetate is the synthesis of N,N-dimethylacetamide (DMAc), a widely used polar solvent. google.comwikipedia.orgatamanchemicals.com The process occurs in two main steps:

Salt Formation: Dimethylamine and acetic acid react exothermically to form the dimethylammonium acetate salt intermediate. google.comgoogle.com

Dehydration: The salt is then heated, typically at temperatures between 130°C and 180°C, often in the presence of a catalyst like alumina, to undergo a dehydration reaction, yielding N,N-dimethylacetamide and water. google.com

[ (CH₃)₂NH₂ ]⁺[CH₃COO]⁻ → CH₃CON(CH₃)₂ + H₂O

Table 2: Conditions for Dehydration of Dimethylammonium Acetate to DMAc

| Parameter | Value | Reference |

|---|---|---|

| Reaction Temperature | 130 - 180 °C | google.com |

| Pressure | Atmospheric | google.com |

| Catalyst | Alumina or Alumina-Molybdenum(VI) oxide | google.com |

| Reaction Time | 1 - 3.5 hours | google.com |

Exploration of Formation Pathways from Ester-Amine Condensation Reactions (e.g., Methyl Acetate with Dimethylamine, Ethyl Acetate with Dimethylamine)

N,N-dimethylacetamide can also be synthesized through the reaction of dimethylamine with an ester like methyl acetate or ethyl acetate. wikipedia.orgsciencemadness.orggoogle.com In these reactions, the primary pathway is the nucleophilic attack of dimethylamine on the ester's carbonyl carbon, leading to the displacement of the alcohol (methanol or ethanol) and formation of the amide.

CH₃COOCH₃ + (CH₃)₂NH → CH₃CON(CH₃)₂ + CH₃OH CH₃COOC₂H₅ + (CH₃)₂NH → CH₃CON(CH₃)₂ + C₂H₅OH

While dimethylammonium acetate is not the primary intermediate in this pathway, its formation could occur as a side reaction if acetic acid is present as an impurity or is formed through hydrolysis of the ester. The reaction between ethyl acetate and dimethylamine is typically carried out under pressure at elevated temperatures (e.g., 80-190°C) and may use a catalyst. google.com The synthesis using methyl acetate is also a known commercial route to produce DMAc with a high yield. wikipedia.orgsciencemadness.org

Mechanistic Elucidation of Salt Formation Processes in Diverse Reaction Environments

In the gas phase or in aprotic, non-polar solvents, the reaction begins with the formation of a hydrogen-bonded complex between a molecule of dimethylamine and a molecule of acetic acid. ustc.edu.cnrsc.org Within this dimer, a proton is transferred from the oxygen of the carboxylic acid to the nitrogen of the amine. This creates an intimate ion pair, where the newly formed dimethylammonium cation and acetate anion remain closely associated due to strong electrostatic attraction in a non-polar environment.

The mechanism is notably different in protic solvents like water. ustc.edu.cnescholarship.org In an aqueous environment, both dimethylamine and acetic acid are solvated, forming hydrogen bonds with surrounding water molecules. escholarship.org Computational studies have shown that water molecules can actively facilitate the proton transfer. ustc.edu.cn In what is known as a proton shuttle mechanism, water molecules can help relay the proton from the acetic acid to the dimethylamine. Research using quantum chemistry calculations has revealed that the presence of even a second water molecule in a dimethylamine-acetic acid cluster can trigger the proton transfer, significantly strengthening the hydrogen bond and leading to the formation of the ionic salt. ustc.edu.cn The resulting dimethylammonium and acetate ions are stabilized by hydration, which favors the dissociated ionic state and drives the equilibrium toward salt formation. ustc.edu.cnescholarship.org The free energy barrier for the protonation of dimethylamine at an aqueous interface has been calculated to be as low as 3.60 kJ/mol. researchgate.net

The state of aggregation also defines the process. In the solid state, N-Methylmethanamine acetate exists as a crystalline ionic lattice. The structure is held together by strong, long-range electrostatic forces between the cations and anions, as well as a network of hydrogen bonds between the ammonium (B1175870) group (N-H) of the cation and the carboxylate oxygen atoms of the anion. rsc.org

These mechanistic details are often investigated using a combination of experimental techniques, like infrared spectroscopy, and theoretical methods, such as density functional theory (DFT) and molecular dynamics simulations. ustc.edu.cnnih.gov These studies provide insights into bond lengths, charge distribution, and the energy landscapes of the reaction, clarifying how different environments mediate the fundamental process of salt formation. ustc.edu.cnresearchgate.netnih.gov

Table 1: Influence of Reaction Environment on this compound Formation

Table 2: Compounds Mentioned in the Article

Chemical Reactivity and Transformation Pathways of Dimethylammonium Acetate

Thermal Decomposition and Amidation Reactions of Dimethylammonium Acetate (B1210297)

(CH₃)₂NH + CH₃COOH ⇌ [CH₃COO]⁻[(CH₃)₂NH₂]⁺ [CH₃COO]⁻[(CH₃)₂NH₂]⁺ ⇌ CH₃CON(CH₃)₂ + H₂O

Pathways and Kinetics of Transformation to N,N-Dimethylacetamide (DMAc) and Water

The primary pathway for the conversion of dimethylammonium acetate to N,N-Dimethylacetamide is a dehydration reaction. The process involves heating the pre-formed salt, which drives off a molecule of water to form the stable amide C-N bond wikipedia.orgatamanchemicals.comchemicalbook.com. Commercially, this reaction is a key step in the "acetic acid method" for producing DMAc google.comcaloongchem.com.

The reaction proceeds through the nucleophilic attack of the dimethylamine (B145610) nitrogen on the carbonyl carbon of the acetate ion, facilitated by the removal of water, which shifts the equilibrium towards the product side. While detailed kinetic parameters such as specific rate constants and activation energies are not extensively reported in publicly available literature, the process is known to be governed by factors such as temperature, pressure, and the presence of catalysts. The initial formation of the dimethylammonium acetate salt from dimethylamine and acetic acid is an exothermic neutralization, whereas the subsequent dehydration step to form DMAc is endothermic, requiring energy input to proceed google.com.

Catalytic and Non-Catalytic Influences on Amidation Efficiency

The efficiency of the amidation of dimethylammonium acetate can be significantly influenced by the presence of catalysts. While the reaction can be driven thermally without catalysts, this often requires high temperatures and pressures google.com.

Catalytic Influences: Various catalysts have been employed to improve the rate and yield of DMAc formation under milder conditions. These catalysts typically function by activating the carboxylic acid component, making it more susceptible to nucleophilic attack.

Metal Salts: Lewis acidic metal salts are effective catalysts. A continuous synthesis method utilizes catalysts such as zinc chloride (ZnCl₂), zinc acetate (Zn(OAc)₂), or magnesium chloride (MgCl₂) to facilitate the decomposition of the ammonium (B1175870) acetate salt into DMAc google.com. Group (IV) metal complexes, including those of titanium and zirconium, are also well-documented catalysts for direct amidation reactions nih.govresearchgate.netdiva-portal.org.

Metal Oxides: Alumina (Al₂O₃) and mixed alumina-molybdenum (VI) oxide systems serve as effective heterogeneous catalysts, particularly in processes carried out at atmospheric pressure. These catalysts can significantly shorten reaction times and allow for the complete reaction of the precursor salt google.com.

Boron-Based Catalysts: Boron-containing Lewis acids, such as boronic acids and borate (B1201080) esters, are known to catalyze direct dehydrative condensation of carboxylic acids and amines, suggesting their potential applicability in this system jimcontent.comcatalyticamidation.info.

Non-Catalytic Influences: In the absence of a catalyst, the reaction relies on high temperatures (typically 110 to 300 °C) to overcome the activation energy for dehydration jimcontent.com. The efficiency of non-catalytic processes is highly dependent on the effective removal of water, which is the primary by-product. Techniques like azeotropic distillation are often employed to drive the reaction to completion jimcontent.com.

| Catalyst Type | Specific Examples | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Metal Salts (Lewis Acids) | ZnCl₂, Zn(OAc)₂, MgCl₂ | 150-190 °C, Normal Pressure | google.com |

| Metal Oxides | Alumina, Alumina-Molybdenum (VI) Oxide | 130-180 °C, Atmospheric Pressure | google.com |

| Group (IV) Metal Complexes | Titanium and Zirconium complexes | Mild conditions, often in refluxing solvents | nih.govdiva-portal.org |

| Boron-Based Lewis Acids | Boronic acids, Borate esters | Dehydrative conditions (e.g., azeotropic reflux) | jimcontent.comcatalyticamidation.info |

Impact of Temperature and Pressure on Decomposition Dynamics and Product Selectivity

Temperature and pressure are critical parameters that control the rate of decomposition of dimethylammonium acetate and the selectivity towards N,N-Dimethylacetamide.

Temperature: Higher temperatures increase the reaction rate by providing the necessary energy for the endothermic dehydration step. However, excessively high temperatures can lead to undesired side reactions or decomposition of the product, thereby reducing selectivity. Different manufacturing processes operate at distinct temperature ranges, reflecting a balance between reaction rate and product stability.

One process describes a reaction temperature of 165 to 170 °C google.com.

Another continuous process operates at a slightly wider range of 150 to 190 °C under normal pressure google.com.

High-pressure methods may employ temperatures as high as 300 °C google.com.

Pressure: Pressure influences the reaction equilibrium, particularly because of the production of water vapor.

Operating under vacuum or at atmospheric pressure with continuous removal of water can favor the forward reaction. A patented process specifies atmospheric pressure conditions in the presence of an alumina-based catalyst google.com.

Some processes operate under moderate pressure, for example, between 1.0 to 1.5 Kg/cm² google.com.

High-pressure syntheses, sometimes reaching up to 70 atm, have also been reported, although these necessitate more robust and costly equipment google.com.

| Parameter | Reported Range | Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | 130-180 °C | Effective range for atmospheric pressure, catalyzed reaction. | google.com |

| 150-190 °C | Operating range for a continuous synthesis process. | google.com | |

| up to 300 °C | Required for some high-pressure, non-catalytic or older methods. | google.com | |

| Pressure | Atmospheric | Common for processes with efficient water removal and catalysis. | google.comgoogle.com |

| 1.0-1.5 Kg/cm² | Moderate pressure used in specific catalyzed reactions. | google.com | |

| up to 70 atm | High pressure required for certain thermal decomposition processes. | google.com |

Acid-Base Interactions and Equilibrium Dynamics of Dimethylammonium Acetate

As a protic ionic liquid, dimethylammonium acetate exists as an equilibrium mixture of the ionic salt and the neutral precursor molecules, dimethylamine and acetic acid. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent system.

Dissociation Behavior in Protic and Aprotic Solvent Systems

The extent to which dimethylammonium acetate exists as dissociated ions versus neutral molecules is dictated by the nature of the solvent.

Protic Solvents: Polar protic solvents, such as water, alcohols, or even excess acetic acid, can effectively solvate both the dimethylammonium cation and the acetate anion through hydrogen bonding libretexts.org. This stabilization of the charged species shifts the equilibrium towards the dissociated ionic form. These solvents possess hydrogen atoms connected to electronegative atoms, allowing them to act as hydrogen-bond donors, which is crucial for stabilizing anions like acetate libretexts.orgmanavchem.com.

Aprotic Solvents: Polar aprotic solvents (e.g., acetonitrile, N,N-dimethylformamide) lack acidic protons and cannot act as hydrogen-bond donors, though they can be acceptors wikipedia.org. In such solvents, the stabilization of the acetate anion is less effective. Consequently, the equilibrium may favor the neutral, un-ionized forms of dimethylamine and acetic acid, or the formation of ion pairs and larger aggregates. The reduced solvation of the ions makes the proton transfer from the dimethylammonium cation back to the acetate anion more favorable.

Proton Transfer Mechanisms within Solution and Solid Phases

Proton transfer is the fundamental process governing the formation and reactivity of dimethylammonium acetate. This transfer is not a static event but a dynamic equilibrium.

In Solution: In solution, the proton transfer mechanism involves the direct movement of a proton (H⁺) from the carboxylic acid group of acetic acid to the lone pair of electrons on the nitrogen atom of dimethylamine wikipedia.orgmasterorganicchemistry.com. This process is reversible. The extent of proton transfer is influenced by the relative acid-base strength (pKa) of the components and the solvating ability of the medium rsc.orgresearchgate.net. Computational and experimental studies on similar alkylammonium acetate systems show that the completeness of proton transfer is linked to the hydrogen-bonding environment; a more extensive hydrogen-bond network helps stabilize the resulting ions rsc.orgnih.gov. In some cases, solvent molecules can act as a "proton shuttle," facilitating the transfer through a series of discrete protonation and deprotonation steps rather than a direct intermolecular jump masterorganicchemistry.com.

In the Solid Phase: Even in the solid, crystalline state, proton transfer is a defining characteristic. The distinction between a co-crystal (held by hydrogen bonds) and a salt (formed by proton transfer) is determined by the location of the acidic proton. Techniques such as solid-state NMR (ssNMR) and X-ray photoelectron spectroscopy (XPS) can unequivocally identify the nature of the acid-base complex by probing the chemical environment of the nitrogen atom rsc.org. For dimethylammonium acetate, the structure in the solid phase is that of a salt, confirming that proton transfer from the acid to the base has occurred to form discrete dimethylammonium cations and acetate anions held together by electrostatic forces and hydrogen bonds rsc.orgresearchgate.net.

Reactivity of Constituent Ions: Dimethylammonium Cation and Acetate Anion in Organic Transformations

N-Methylmethanamine acetate, also known as dimethylammonium acetate, is an ionic compound composed of the dimethylammonium cation ([(CH₃)₂NH₂]⁺) and the acetate anion (CH₃COO⁻). The chemical behavior of this salt in organic transformations is fundamentally dictated by the individual reactivity of these two constituent ions. The dimethylammonium cation primarily acts as a weak acid and a source of the dimethylamine moiety, while the acetate anion exhibits dual functionality as both a nucleophile and a weak base. wikipedia.orgsaskoer.ca This section explores the distinct roles and reactivity patterns of each ion in various organic reactions.

Dimethylammonium Cation: An Acidic and Structural Contributor

The dimethylammonium cation is the conjugate acid of the weak base dimethylamine. wikipedia.org In organic chemistry, substituted ammonium cations like dimethylammonium are recognized as weak acids. wikipedia.org Its reactivity is largely centered on its ability to act as a proton donor.

Under specific conditions, such as high temperatures and in the presence of a catalyst like molybdenum oxide, the dimethylammonium ion (in the form of dimethylammonium acetate) can react to form N,N-dimethylacetamide. google.com This transformation involves the dehydration and amidation of the acetate by the dimethylammonium cation.

| Property | Description | Relevance in Organic Transformations |

|---|---|---|

| Acidity | Weak Brønsted acid, being the conjugate acid of dimethylamine. wikipedia.org | Can act as a proton source in acid-catalyzed reactions. |

| Structural Role | Can be incorporated into crystal lattices, such as in perovskites and metal-organic frameworks. acs.orgtandfonline.com | Modifies material properties like bandgap and stability; participates in hydrogen bonding to direct supramolecular assembly. acs.orgeie.gr |

| Precursor for Amides | Reacts with the acetate counter-ion under thermal and catalytic conditions to form N,N-dimethylacetamide. google.com | Serves as a source of the dimethylamino group in amidation reactions. |

Acetate Anion: A Versatile Nucleophile and Weak Base

The acetate anion (CH₃COO⁻) is the conjugate base of acetic acid and is a key species in numerous organic reactions. fiveable.mewikipedia.org Its reactivity is characterized by a balance between nucleophilicity and basicity, which is heavily influenced by resonance stabilization. The negative charge is delocalized across the two oxygen atoms, which makes the acetate ion a relatively weak base and a moderate nucleophile. fiveable.mestudentdoctor.netreddit.com

This moderate reactivity is often advantageous in organic synthesis. Because strong nucleophiles are frequently also strong bases, their use can lead to competing elimination reactions, reducing the yield of the desired substitution product. saskoer.ca The acetate anion, being a weak base, minimizes these side reactions. saskoer.careddit.com It is therefore a preferred reagent for nucleophilic substitution reactions (particularly Sₙ2) where elimination is a potential issue. studentdoctor.net

The nucleophilic character of the acetate anion is utilized in the formation of various acetic acid esters, which are important compounds in organic synthesis. organic-chemistry.org It can participate in substitution, addition, and other reactions involving carboxylic acid derivatives. fiveable.me

| Reaction Type | Role of Acetate | Substrate Example | Product Type | Key Finding |

|---|---|---|---|---|

| Nucleophilic Substitution (Sₙ2) | Nucleophile | Primary/Secondary Alkyl Halide (e.g., 2-Bromopropane) | Ester (e.g., Isopropyl acetate) | Acetate is a moderate nucleophile and weak base, favoring substitution over elimination, which leads to higher yields of the desired ester product. saskoer.castudentdoctor.net |

| Acylation | Nucleophile | Acid Anhydrides | Mixed Anhydrides/Esters | Vanadyl triflate can catalyze the nucleophilic acyl substitution of anhydrides with various alcohols, where acetate could be the incoming nucleophile. organic-chemistry.org |

| Acid-Base Reactions | Weak Base | Water, Protic Solvents | Acetic Acid | As the conjugate base of a weak acid, acetate can accept a proton from a suitable donor, influencing the pH of the reaction medium. fiveable.mebyjus.com |

Catalytic Roles and Applications of Dimethylammonium Acetate and Its Derived Components

Organic Catalysis Mediated by Dimethylammonium Acetate (B1210297) Species

The catalytic activity of dimethylammonium acetate in organic reactions stems from the basic and nucleophilic nature of its constituent parts when in equilibrium with their neutral precursors, dimethylamine (B145610) and acetic acid.

In esterification reactions, particularly the acylation of alcohols using acid anhydrides, the components derived from dimethylammonium acetate can act as potent catalysts. This catalytic action is analogous to the well-established mechanism of 4-(Dimethylamino)pyridine (DMAP), a highly effective nucleophilic catalyst. wikipedia.orgutrgv.edu

The proposed mechanism involves the derived dimethylamine acting as a nucleophilic catalyst. It attacks the electrophilic carbonyl carbon of the acid anhydride (B1165640), forming a highly reactive N-acyl-dimethylammonium intermediate. This intermediate is significantly more electrophilic than the original anhydride. Subsequently, the alcohol attacks this activated intermediate. The acetate ion, acting as a mild base, facilitates the deprotonation of the alcohol, enhancing its nucleophilicity and completing the ester formation. wikipedia.orgutrgv.edu This dual role, where the amine component activates the acylating agent and the acetate component acts as a proton shuttle, makes the system an effective catalyst for acylation under mild conditions.

Key Steps in Proposed Catalytic Esterification:

Activation: The dimethylamine species attacks the acid anhydride to form a reactive N-acyl-dimethylammonium ion.

Nucleophilic Attack: The alcohol molecule attacks the activated N-acyl intermediate.

Proton Transfer: The acetate ion acts as a base, abstracting a proton from the alcohol to facilitate the attack.

Product Formation: The tetrahedral intermediate collapses, releasing the ester product and regenerating the dimethylamine catalyst.

In asymmetric catalysis, achieving high stereoselectivity is paramount. In the context of Michael additions, which are crucial carbon-carbon bond-forming reactions, the components of dimethylammonium acetate can influence the stereochemical outcome. Research into organocatalytic domino reactions has shown that the addition of acetic acid (HOAc) can significantly enhance the catalytic activity of chiral secondary amine catalysts without compromising the enantioselectivity of the reaction. beilstein-journals.org

In a hypothetical metal-diamine-acetate system, the acetate ion would serve as a crucial counter-ion or co-catalyst. Its role can be multifaceted:

Brønsted Base/Acid Co-catalyst: The acetate can act as a mild base to deprotonate the nucleophile (e.g., a 1,3-dicarbonyl compound), increasing its reactivity. In concert with the dimethylammonium cation, it can participate in a proton shuttle, which is essential for catalyst turnover and maintaining the optimal reaction pH.

Ligand Coordination: Acetate can coordinate to the metal center, modifying its Lewis acidity and the steric environment around it. This modulation can directly influence the binding of the substrates (the Michael donor and acceptor) and thereby control the facial selectivity of the nucleophilic attack.

The combination of a chiral diamine ligand, a metal center, and an acetate counter-ion creates a complex and tunable chiral environment. The acetate's ability to participate in hydrogen bonding and proton transfer can help organize the transition state, leading to higher yields and enantiomeric excess (ee). beilstein-journals.orgbeilstein-journals.org

Table 1: Illustrative Effect of Acid Additive in Amine-Catalyzed Reactions This table is based on general findings where acid co-catalysts are used in amine-catalyzed reactions, as specific data for dimethylammonium acetate in a metal-diamine system for Michael reactions is not available.

| Catalyst System | Reaction | Yield (%) | Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|

| Chiral Amine | Michael Addition | Moderate | High | beilstein-journals.org |

| Chiral Amine + Acid Additive | Michael Addition | High | High | beilstein-journals.org |

Applications in Inorganic and Materials Science Catalysis

The influence of dimethylammonium acetate extends beyond organic synthesis into the realms of materials science and coordination chemistry.

A comprehensive review of scientific literature did not yield specific research demonstrating the use of N-Methylmethanamine acetate as a direct agent for the synthesis or morphological control of gold nanoparticles. The predominant methods for gold nanoparticle synthesis involve other reducing and capping agents, such as sodium citrate (B86180) in the Turkevich method mdpi.com, or various functional polymers and surfactants that control particle growth and shape. rsc.orgdtic.milresearchgate.net Therefore, detailed research findings on this specific application cannot be provided.

The acetate ion is a well-known ligand in coordination chemistry and can play a significant role in the catalytic cycles of metalloenzymes and synthetic metal complexes, such as iron porphyrins. Iron porphyrins are synthetic analogs of the heme cofactor and are used as catalysts for various oxidation reactions.

The acetate ion from dimethylammonium acetate can coordinate to the axial position of the iron(III) center in a porphyrin ring. nih.govresearchgate.net This binding has several important consequences:

Modulation of Redox Potential: The nature of the axial ligand directly influences the electronic properties of the metal center. Acetate, being a non-redox active ligand, can stabilize a particular oxidation state of the iron, thereby affecting the ease with which the catalyst participates in electron transfer processes. beilstein-journals.org

Structural Influence: The coordination of acetate can induce or stabilize specific geometries of the metal complex. Studies on basic iron(III) acetate have revealed polymeric structures where acetate ions act as bridging ligands between iron centers, demonstrating their capacity to form extended networks. nih.govresearchgate.net

The dimethylammonium cation, while not directly binding to the metal, can influence the system through second coordination sphere effects, such as electrostatic interactions and hydrogen bonding, which can further tune the reactivity of the iron porphyrin complex.

Role as a Reaction Medium or Additive in Specialty Chemical Synthesis

Beyond its role as a catalyst, dimethylammonium acetate can function as a specialized reaction medium or a critical additive. As an ionic salt, it shares properties with ionic liquids (ILs), which are valued for their low volatility, thermal stability, and tunable properties.

Research on analogous compounds, such as tetra-n-butylammonium acetate, has shown that they can serve as a multi-purpose medium for catalysis. In such cases, the ammonium (B1175870) acetate salt acts as both the solvent and the in-situ base required for the reaction, simplifying the process and improving efficiency. researchgate.net By analogy, dimethylammonium acetate could be employed in reactions where a polar, non-coordinating medium is needed and where a mild base is required for a key step. For instance, in dehydrohalogenation or condensation reactions, the acetate ion can act as the base to remove a proton, while the salt itself provides the reaction environment. This dual functionality makes it a potentially "green" and efficient alternative to traditional solvent and base systems in specialty chemical synthesis.

Facilitation of Polymerization Processes via Derived N,N-Dimethylacetamide

N,N-Dimethylacetamide (DMAc), a derivative of dimethylammonium acetate, plays a crucial role as both a solvent and a catalyst in the manufacturing of high-performance polymers. ruiandachemical.comtaylorandfrancis.com Its high boiling point and polar aprotic nature make it an exceptional medium for dissolving a wide range of polymers and resins, which is a critical factor in the production of synthetic fibers. ruiandachemical.comtaylorandfrancis.com

DMAc is extensively used as a spinning solvent in the production of various fibers, including acrylic, polyurethane, and polyurea copolymers. atamanchemicals.com Its excellent solvency allows for the creation of stable polymer solutions that can be processed into fibers. chemicalbook.com For instance, it is a key solvent in the manufacturing of polyacrylonitrile (B21495) and spandex fibers. synthetikaeu.comwikipedia.org The ability of DMAc to dissolve high molecular-weight polymers facilitates easier processing and fabrication of materials like polyimide films, which are valued for their thermal stability. ruiandachemical.comatamanchemicals.com

Beyond its role as a solvent, DMAc also acts as a catalyst in several polymerization and other chemical reactions. atamanchemicals.comchemicalbook.com It can increase the yield of main products in reactions such as cyclization, halogenation, cynidation, alkylation, and dehydrogenation. chemicalbook.com In polymer synthesis, its catalytic activity can influence reaction rates and the properties of the final polymer.

Table 1: Applications of N,N-Dimethylacetamide in Polymer Production

| Polymer Type | Application of N,N-Dimethylacetamide | Reference |

|---|---|---|

| Polyacrylonitrile | Used as a spinning solvent for fiber production. | atamanchemicals.comsynthetikaeu.com |

| Spandex (Polyurethane) | Serves as a solvent in the manufacturing process. | synthetikaeu.comwikipedia.org |

| Polyimides | Acts as a solvent to dissolve raw materials for film fabrication. | ruiandachemical.comatamanchemicals.com |

Solvation Effects in Complex Organic Syntheses

The efficacy of N,N-Dimethylacetamide as a reaction medium extends to a wide array of complex organic syntheses, particularly in the pharmaceutical, agrochemical, and fine chemical industries. atamanchemicals.comchemicalbook.com As a polar aprotic solvent, DMAc can significantly enhance the rate of many organic reactions due to its ability to stabilize charged transition states and intermediates. chem-iso.com

Its high dielectric constant and dipole moment make it effective at dissolving a variety of organic and inorganic compounds. taylorandfrancis.comsynthetikaeu.com This property is particularly valuable in reactions involving strong bases, as DMAc is resistant to hydrolysis under basic conditions. wikipedia.org It is used as a reaction medium for the production of pharmaceuticals, agrochemicals, dyes, and plasticizers. chemicalbook.com For example, a solution of lithium chloride in DMAc is capable of dissolving cellulose (B213188) to form a true molecular dispersion, which is utilized in gel permeation chromatography to analyze the molar mass distribution of cellulose samples. wikipedia.org

DMAc's role is not limited to being an inert solvent; it can also participate directly in chemical transformations. It can serve as a source of hydrogen, carbon, nitrogen, and oxygen atoms for the synthesis of various compounds under different experimental conditions. mdpi.com This versatility makes it a multipurpose reagent in organic synthesis. mdpi.com In certain reactions, it can even form an efficient catalytic system when combined with other compounds, such as palladium chloride for the oxidation of internal olefins. atamanchemicals.com

Table 2: Physical and Chemical Properties of N,N-Dimethylacetamide

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C4H9NO | atamanchemicals.com |

| Molar Mass | 87.12 g·mol−1 | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 0.937 g/mL | wikipedia.org |

| Melting Point | −20 °C | wikipedia.org |

| Boiling Point | 165.1 °C | wikipedia.org |

Advanced Analytical and Spectroscopic Characterization of Dimethylammonium Acetate Systems

Spectroscopic Analysis for Mechanistic and Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the structural details and mechanistic pathways in chemical reactions involving dimethylammonium acetate (B1210297). They offer non-invasive, real-time analysis of molecular structures and bonding environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time and for elucidating reaction mechanisms through isotopic labeling. asahilab.co.jppharmtech.com By tracking the changes in the chemical shifts and integrals of proton (¹H) and carbon-13 (¹³C) signals, researchers can quantify the consumption of reactants and the formation of products over time. asahilab.co.jp Flow NMR setups, where a stream of the reaction mixture is continuously passed through the spectrometer, are particularly effective for in-line analysis of both batch and continuous flow reactions. pharmtech.com This technique allows for the detection and characterization of unstable intermediates that may not be observable by other methods. pharmtech.com

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or metabolic pathway. wikipedia.org In the context of dimethylammonium acetate, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into either the dimethylamine (B145610) or acetate portion of the molecule. musechem.com This labeling strategy, coupled with NMR or mass spectrometry, provides detailed insights into reaction mechanisms. wikipedia.orgmusechem.com For instance, deuterium labeling can help elucidate hydrogen exchange reactions. wikipedia.org Stable-isotope reductive dimethylation is a widely used method in proteomics that tags primary amines and can be adapted for mechanistic studies. nih.govnih.gov

Table 1: Common Reagents for Isotopic Dimethyl Labeling

| Reagent Type | Light Isotope Version | Heavy Isotope Version(s) | Application |

|---|---|---|---|

| Aldehyde | Formaldehyde (CH₂O) | Deuterated Formaldehyde (CD₂O), ¹³C-Formaldehyde (¹³CH₂O) | Introduces the methyl groups |

| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) | Sodium cyanoborodeuteride (NaBD₃CN) | Reduces the intermediate Schiff base |

This table summarizes common reagents used in stable isotope dimethyl labeling, a technique that can be applied to study reaction pathways involving amine groups like that in dimethylamine. nih.govisotope.com

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes. upenn.eduyoutube.com These methods are exceptionally sensitive to the nature of chemical bonds and intermolecular interactions, making them ideal for studying the structure of dimethylammonium acetate and the significant role of hydrogen bonding. frontiersin.orgnih.gov

In dimethylammonium acetate, strong hydrogen bonds exist between the N-H⁺ protons of the dimethylammonium cation and the oxygen atoms of the acetate anion. This interaction leads to characteristic shifts in the vibrational frequencies of the involved functional groups. nih.gov A key signature of hydrogen bonding in IR spectroscopy is the broadening and red-shifting (a shift to lower frequency) of the N-H stretching band, which typically appears in the 3400 to 3500 cm⁻¹ region for free amines. nih.govmsu.edu The carboxylate (COO⁻) stretching frequencies of the acetate anion are also sensitive to their coordination environment. chem-soc.si

Table 2: Characteristic Vibrational Frequency Ranges for Dimethylammonium Acetate

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Notes |

|---|---|---|---|

| N-H⁺ Stretch (H-bonded) | 2800 - 3200 | IR, Raman | Broad and strong in IR due to hydrogen bonding with the acetate anion. |

| C-H Stretch (Methyl) | 2850 - 3000 | IR, Raman | Characteristic of the methyl groups on the nitrogen atom. |

| C=O Stretch (Acetate) | 1550 - 1610 (asymmetric), 1400 - 1450 (symmetric) | IR, Raman | Frequencies are sensitive to the ionic and hydrogen bonding environment. chem-soc.si |

| N-H Bend | 1500 - 1650 | IR | Bending vibration of the secondary ammonium (B1175870) group. |

| C-N Stretch | 1000 - 1250 | IR, Raman | Stretching of the carbon-nitrogen bonds. |

This table outlines the expected vibrational frequency ranges for the key functional groups in dimethylammonium acetate, highlighting the influence of hydrogen bonding.

Mass Spectrometry for Identification of Intermediates and Reaction Pathways

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in identifying reaction intermediates, elucidating fragmentation patterns, and analyzing complex mixtures containing dimethylammonium acetate.

In atmospheric science, Chemical Ionization Mass Spectrometry (CIMS), often coupled with a time-of-flight (TOF) analyzer, is a critical tool for detecting neutral molecular clusters in real-time. pnas.org This technique is particularly relevant for studying new particle formation events, where sulfuric acid and amines like dimethylamine are key precursors. helsinki.fi In these systems, clusters of sulfuric acid and dimethylamine are formed. pnas.orgresearchgate.net

To detect these neutral clusters, a chemical ionization source is used. Interestingly, acetate ions are sometimes employed as the chemical ionization agent to deprotonate the neutral clusters, rendering them detectable by the mass spectrometer. copernicus.org Studies have shown that acetate is more effective than the commonly used nitrate (B79036) for ionizing clusters with a high base (dimethylamine) content, suggesting that previous methods may have underestimated cluster concentrations. copernicus.org The analysis of these mass spectra allows for the determination of the elemental composition of the clusters, providing insights into the initial steps of atmospheric aerosol formation. pnas.orgresearchgate.net

Table 3: Key Findings from CIMS Analysis of Sulfuric Acid-Dimethylamine Systems

| Finding | Significance | Reference |

|---|---|---|

| Acetate as a chemical ionization agent is more efficient than nitrate for base-rich clusters. | Suggests that atmospheric cluster concentrations may be higher than previously measured. | copernicus.org |

| Neutral clusters maintain a near 1:1 ratio of sulfuric acid to dimethylamine molecules as they grow. | Provides fundamental data for models of atmospheric new particle formation. | pnas.org |

| Fragmentation of clusters can occur within the mass spectrometer. | Highlights the need for careful calibration and modeling to accurately reconstruct the original cluster distribution. | helsinki.fi |

| Cluster formation is an energetically favorable process due to strong electrostatic attraction. | Explains the spontaneous formation of particles from gaseous precursors like sulfuric acid and dimethylamine. | nih.gov |

This table summarizes significant research findings on sulfuric acid-dimethylamine clusters obtained using advanced mass spectrometry techniques.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds in a complex reaction mixture. This capability is crucial for identifying reaction byproducts, impurities, and transient intermediates that may be present alongside dimethylammonium acetate. Techniques like electrospray ionization (ESI) are often used to gently ionize molecules from a liquid sample, preserving their structure for analysis. uni-muenchen.de By analyzing the full mass spectrum, researchers can map out potential reaction pathways and understand the formation of minor products, which is essential for optimizing reaction conditions and ensuring the purity of the desired product.

Chromatographic Separations for Isolation and Purity Assessment of Reaction Products

Chromatography is a powerful technique for separating the components of a mixture. khanacademy.orgnih.gov For systems involving dimethylammonium acetate, various chromatographic methods can be employed for both isolation and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a versatile method for separating non-volatile compounds. ijmca.com For an ionic compound like dimethylammonium acetate, Reversed-Phase HPLC (RP-HPLC) could be used, often with a buffered mobile phase to ensure consistent ionization of the analyte. chromatographyonline.com The mobile phase composition, pH, and column type are critical parameters that must be optimized for effective separation. chromatographyonline.com

Ion Chromatography (IC) is specifically designed for the separation and quantification of ions. nih.gov This technique is highly suitable for analyzing dimethylammonium acetate. A cation-exchange column would be used to retain the dimethylammonium cation, separating it from anions and neutral species in the sample. nih.gov The separated ions are then detected, typically by conductivity. IC offers excellent sensitivity and is a preferred method for determining the concentration of specific ions in a mixture. nih.gov Gas Chromatography (GC) can also be used for the analysis of the volatile amine component, dimethylamine, often requiring sample preparation to convert the salt to its free base form. researchgate.net

The purity of a synthesized batch of dimethylammonium acetate can be quantitatively assessed by these chromatographic techniques. By developing a calibrated method, the area of the peak corresponding to dimethylammonium acetate can be compared to the total area of all peaks in the chromatogram, providing a precise measure of its purity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Amine and Ester Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds and is well-suited for identifying derivatives of N-Methylmethanamine acetate, such as dimethylamine and acetate esters. wvu.edu The thermal instability of the salt can lead to its dissociation into volatile dimethylamine and acetic acid, or the formation of ester derivatives like methyl acetate, which can be readily analyzed by GC-MS.

Detailed research findings have established specific methodologies for detecting these volatile components. For the analysis of volatile amines like dimethylamine (DMA), thermal desorption (TD) with a suitable adsorbing material like Tenax can be employed for preconcentration, achieving a limit of detection (LOD) of 4.6 ppb. researchgate.net However, challenges in the reliable storage of DMA on Tenax and in Tedlar bags have been noted, indicating that sample handling and preparation are critical for accurate quantification. researchgate.net

For acetate esters, which may form as derivatives, specific GC-MS/MS methods have been developed. These methods often use a split injection mode to ensure good separation of volatile acetates from the solvent. coresta.orgcoresta.org Acetonitrile is a suitable solvent that provides good separation for these compounds. coresta.orgcoresta.org

Below are tables detailing typical instrument parameters for the GC-MS analysis of these volatile derivatives.

Table 1: GC-MS Parameters for Volatile Amine (Dimethylamine) Analysis

| Parameter | Value |

|---|---|

| Preconcentration | Thermal Desorption (TD) with Tenax adsorbent |

| Desorption Temperature | 280 °C (held for 5 min) |

| Transfer Line Temp. | 160 °C |

| Column Type | Capillary Column |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer |

Data sourced from a study on the determination of dimethylamine in gaseous samples. researchgate.net

Table 2: GC-MS/MS Parameters for Volatile Acetate Ester Analysis

| Parameter | Value |

|---|---|

| GC System | Agilent 7890A |

| MS System | Agilent G7001B |

| Injection Mode | Split 30:1 |

| Injection Volume | 1 µL |

| Inlet Temperature | 295 °C |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) |

| Column Type | DB-1701, 30 m × 0.25 mm ID × 1 μm |

| Oven Program | 35 °C (4 min), ramp 5 °C/min to 50 °C, ramp 25 °C/min to 295 °C (hold 1 min) |

| MS Ionization Mode | Positive Electron Ionization (EI) |

| Transfer Line Temp. | 295 °C |

| MS Source Temp. | 230 °C |

These parameters were developed for the analysis of organic acetates in e-vapor products. coresta.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Intermediates

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile, polar, and thermally labile compounds, making it ideal for the direct analysis of the dimethylammonium acetate salt and its non-volatile intermediates in solution. labrulez.com This technique avoids the high temperatures of GC that can degrade the parent compound, allowing for the characterization of species as they exist in the sample matrix.

LC-MS/MS, a tandem mass spectrometry approach, provides enhanced selectivity and structural information. mdpi.com It is particularly useful for identifying intermediates in complex matrices. For instance, in the study of metabolic pathways, LC-MS/MS is used to detect and characterize reactive intermediates, such as iminium ions, by trapping them with agents like potassium cyanide to form stable adducts that can be readily analyzed. mdpi.com

The analysis of the acetate ion itself can be performed without derivatization using LC-MS/MS. nih.gov A method involving protein precipitation followed by separation on a C18 column under acidic conditions has been validated. nih.gov Post-column infusion of an alkalinizing solution like methanolic ammonium hydroxide (B78521) is used to facilitate the detection of acetate ions in negative ion mode. nih.gov For the dimethylammonium cation and related methylated amines, hydrophilic interaction liquid chromatography (HILIC) is often employed for separation before MS detection. kit.edu

The tables below summarize typical parameters for LC-MS analysis relevant to dimethylammonium acetate systems.

Table 3: LC-MS/MS Parameters for Acetate Ion Analysis

| Parameter | Value |

|---|---|

| Sample Preparation | Protein precipitation with trichloroacetic acid |

| Separation Column | C18 |

| Mobile Phase | Acidic conditions |

| Post-Column Infusion | Methanolic ammonium hydroxide |

| MS Detection Mode | Negative Ion Mode |

| Lower Limit of Quantitation | 9.7 µM |

This method was developed for the bioanalysis of plasma acetate levels. nih.gov

Table 4: General LC-MS/MS System Parameters for Amine Analysis

| Parameter | Value |

|---|---|

| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Separation Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Run Time | ~9 minutes |

| MS Detector | Tandem Mass Spectrometer (MS/MS) |

| Ionization Source | Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Based on a validated method for the quantification of 30 methylated amines and basic amino acids in biological fluids. kit.edu

Computational and Theoretical Investigations of Dimethylammonium Acetate

Quantum Chemical Calculations of Molecular and Ionic Interactions

Quantum chemical calculations are essential for understanding the intrinsic properties of the dimethylammonium and acetate (B1210297) ions and their interactions. These methods solve approximations of the Schrödinger equation to determine the electronic structure, energy, and geometry of molecules.

Ab initio and Density Functional Theory (DFT) are two primary classes of quantum chemical methods used to investigate molecular systems. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT calculates the total energy based on the electron density, offering a balance of accuracy and computational efficiency that makes it suitable for larger systems. imist.mastackexchange.com

For dimethylammonium acetate, a protic ionic liquid (PIL), these calculations are crucial for understanding the nature of the strong hydrogen bond between the dimethylammonium cation ([CH₃)₂NH₂]⁺) and the acetate anion (CH₃COO⁻). DFT methods, particularly those using non-local exchange-correlation potentials, have been shown to provide excellent predictions for geometries, dative bond energies, and dipole moments in similar systems. utah.edu

Studies on analogous ammonium-based PILs reveal that the stability of the ion pair is dominated by this N-H···O hydrogen bond. nih.gov DFT calculations can be used to explore the potential energy surface of the ion pair, identifying the most stable conformations. These calculations typically involve geometry optimization to find the lowest energy structure, providing key information on bond lengths, bond angles, and dihedral angles that define the molecular architecture. For instance, calculations on ion couples using functionals like oB97X-D have been successful in describing the hydrogen bonding between the anion and cation. rsc.org The analysis of different conformers helps determine their relative energies and populations in various physical states. rsc.org

Table 1: Representative DFT-Calculated Interaction Parameters for an Ammonium-Based Protic Ionic Liquid Ion Pair Data is illustrative of typical calculations performed on similar protic ionic liquids.

| Parameter | Calculated Value | Method/Functional | Reference |

|---|---|---|---|

| N-H···O Distance | 1.6 - 1.8 Å | oB97X-D | rsc.org |

| H-Bond Energy | -10 to -15 kcal/mol | B3LYP/6-311++G(d,p) | nih.gov |

| Most Stable Cation Conformer | Gauche | B3LYP | rsc.org |

A significant application of DFT is the prediction of spectroscopic properties, which serves as a vital link between theoretical models and experimental observations. By calculating vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts, researchers can interpret and assign experimental spectra with greater confidence. acs.orgnih.gov

For PILs like dimethylammonium acetate, DFT calculations can accurately predict the vibrational modes associated with the cation and anion. fz-juelich.de For example, the characteristic N-H stretching frequency is highly sensitive to the strength of the hydrogen bond with the acetate anion. DFT calculations show that the formation of the ion pair leads to a significant red-shift (lowering of frequency) of the N-H stretch compared to the free cation, a hallmark of strong hydrogen bonding. fz-juelich.de Calculations performed on periodically repeated systems of multiple ion pairs have been shown to match well with experimental spectra, allowing for a proper interpretation of features arising from interionic interactions. acs.orgfz-juelich.de

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. escholarship.orgfigshare.com The proton chemical shift of the N-H group is a sensitive probe of the ionic environment. Theoretical calculations can reproduce experimental chemical shifts and help understand how factors like proton transfer and dynamic equilibria influence the observed spectra. nih.govmdpi.com

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for a Representative Ammonium-Based PIL ([Dema][MsO]) This table demonstrates the typical accuracy of DFT in predicting spectroscopic data for similar compounds.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3005 | 3010 | N-H stretch |

| δ(N-H) | 1345 | 1342 | N-H bend |

| νₛ(SO₃) | 1038 | 1040 | Symmetric SO₃ stretch |

Source: Adapted from computational studies on [Dema]-based ionic liquids. rsc.orgacs.org

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in mapping the energetic landscapes of chemical reactions, providing detailed information about reaction mechanisms, intermediate species, and the energies of transition states.

The formation of dimethylammonium acetate from dimethylamine (B145610) and acetic acid is an acid-base neutralization reaction. Computational methods can model this proton transfer event, calculating the reaction energy and enthalpy.

More complex are the decomposition pathways. For related ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) acetate, combined experimental and ab initio studies have shown that thermal decomposition is dominated by an Sₙ2 pathway. researchgate.netchemrxiv.org For dimethylammonium acetate, a likely decomposition route involves the acetate anion acting as a nucleophile, attacking one of the methyl groups on the dimethylammonium cation to form methyl acetate and dimethylamine. Quantum chemical calculations can determine the activation energy (Eₐ) for this process by locating the transition state structure on the potential energy surface. Such studies have found activation energies for similar PILs to be around 135-140 kJ·mol⁻¹. researchgate.netchemrxiv.org

Table 3: Calculated Energetic Profile for the Sₙ2 Decomposition of a Protic Ionic Liquid Data is analogous to findings for the thermal decomposition of acetate-based ionic liquids.

| Reaction Step | Species | Relative Energy (kJ·mol⁻¹) |

|---|---|---|

| Reactants | [Cation][Acetate] Ion Pair | 0 |

| Transition State | [CH₃--Acetate--Cation]‡ | +140 |

Source: Adapted from ab initio studies on imidazolium (B1220033) acetate decomposition. chemrxiv.org

DFT calculations provide powerful insights into how the constituent molecules of dimethylammonium acetate, namely dimethylamine and acetic acid, interact with catalysts. In processes like olefin polymerization, amines can act as catalyst poisons. nih.gov Computational studies on the interaction of dimethylamine (DMA) with Ziegler-Natta catalysts and the co-catalyst triethylaluminum (B1256330) (TEAL) have elucidated the poisoning mechanism at a molecular level. nih.govnih.gov

These studies show that the most efficient deactivation pathway involves the initial formation of a TEAL·DMA complex. nih.gov DFT calculations can determine the structure and stability of this complex, as well as the energetic barriers for its formation and subsequent adsorption onto the catalyst surface. nih.gov The calculated adsorption energies indicate that DMA, due to its smaller size, binds more strongly than larger amines, making it a more effective poison even at lower concentrations. nih.govnih.gov This computational analysis, supported by spectroscopic data, confirms that the formation of the Al←N coordination bond blocks the active sites and inhibits the polymerization process. nih.gov

Table 4: DFT-Calculated Adsorption Energies (kcal·mol⁻¹) for Amine-Cocatalyst Complexes on a Ziegler-Natta Catalyst Model

| System | Adsorption Energy (Gas Phase) | Adsorption Energy (n-hexane) |

|---|---|---|

| ZN–TEAL–DMA | -22.9 | -25.4 |

Source: Data from DFT studies on catalytic poisoning by amines. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum mechanics excels at describing individual molecules or small clusters, molecular dynamics (MD) simulations are used to model the behavior of bulk liquids and solutions over time. MD simulations solve Newton's equations of motion for a large ensemble of atoms and molecules, providing a dynamic picture of intermolecular interactions and transport properties. ucl.ac.uk

For dimethylammonium acetate, MD simulations are used to study its properties in solution, particularly in water. A key focus is the solvation structure around the dimethylammonium cation and acetate anion. Simulations of the dimethylammonium cation in dilute aqueous solution show that its first solvation shell consists primarily of two or three water molecules. eie.gr Two of these water molecules form strong hydrogen bonds with the ammonium (B1175870) hydrogen atoms, while a third, more transient neighbor interacts with the methyl groups. eie.gr

Table 5: Key Findings from Molecular Dynamics Simulations of Dimethylammonium Cation (DMA⁺) in Dilute Aqueous Solution

| Property | Finding |

|---|---|

| Solvation Structure | |

| First Shell Coordination Number | 2-3 water molecules |

| H-Bonds to Cation | Two strong H-bonds from water to the N-H groups of DMA⁺ |

| Dynamics | |

| H-Bond Lifetime (Cation-Water) | Longer than bulk water-water H-bonds |

Source: Based on findings from classical molecular dynamics simulations. eie.gr

Investigation of Solvent-Solute Interactions and Ion Pairing

The interactions between the dimethylammonium cation ([CH₃)₂NH₂]⁺) and the acetate anion (CH₃COO⁻) with solvent molecules, typically water, are crucial in determining the compound's properties in solution. These interactions govern the extent of ion pairing, which is the formation of a distinct chemical species from the association of oppositely charged ions. Computational methods like Monte Carlo (MC) and Molecular Dynamics (MD) simulations are instrumental in probing these interactions.

A Monte Carlo simulation study on the solvation of the acetate anion and the closely related methylammonium (B1206745) cation provides significant insights into the hydration structures. acs.org These simulations reveal the arrangement of water molecules around each ion, forming hydration shells. The strength and geometry of these shells are dictated by hydrogen bonding and electrostatic interactions. For the acetate ion, water molecules form strong hydrogen bonds with the carboxylate group. Similarly, the N-H protons of the ammonium group in cations like methylammonium and dimethylammonium act as hydrogen bond donors to surrounding water molecules.

Ion pairing in aqueous solutions of alkylammonium acetates has been a subject of theoretical interest. Studies on tetramethylammonium (B1211777) (TMA) acetate, for instance, have utilized neutron scattering experiments complemented by MD simulations to investigate these interactions. nih.govresearchgate.net These studies reveal specific signatures of ion pairing between the TMA cation and the acetate anion. nih.gov It is reasonable to infer that dimethylammonium acetate would exhibit similar, if not stronger, ion pairing behavior due to the presence of N-H protons capable of forming direct hydrogen bonds with the acetate anion, a feature absent in the tetramethylammonium cation.

The degree of ion pairing can be influenced by the concentration of the salt in the solution. Computational studies on concentrated aqueous salt solutions using polarizable force fields have shown that the propensity for ion pairing is highly dependent on the specific ion models used in the simulations. nih.gov For dimethylammonium acetate, it is expected that as concentration increases, the equilibrium between solvent-separated ion pairs, solvent-shared ion pairs, and contact ion pairs would shift towards the latter.

Table 1: Comparison of Ion Pairing Characteristics in Related Ammonium Acetate Systems from Computational Studies

| System | Computational Method | Key Findings on Ion Pairing | Reference |

| Methylammonium Acetate | Monte Carlo Simulations | Strong hydration shells around both ions, suggesting solvent-separated ion pairs are significant in dilute solutions. | acs.org |

| Tetramethylammonium Acetate | Neutron Scattering & MD Simulations | Evidence of specific ion pairing signatures. Force fields like CHARMM36 and AMBER99SB capture essential pairing characteristics. | nih.govresearchgate.net |

| General Concentrated Salt Solutions | Molecular Dynamics with Polarizable Force Fields | Ion pairing propensity is sensitive to the force field parameters and increases with concentration. | nih.gov |

This table is generated based on findings from analogous systems to infer the behavior of dimethylammonium acetate.

Studies of Aggregation and Self-Assembly Phenomena

Aggregation and self-assembly are processes where individual molecules or ion pairs associate to form larger, ordered structures. In the context of dimethylammonium acetate, this would involve the clustering of multiple ion pairs. While specific computational studies on the aggregation of simple dimethylammonium acetate are not readily found, the principles of such phenomena can be understood from broader molecular dynamics simulation studies of self-assembling systems. nih.govresearchgate.net

The driving forces for aggregation in ionic solutions are a complex interplay of electrostatic interactions, hydrogen bonding, and hydrophobic effects. For dimethylammonium acetate, the hydrophobic nature of the methyl groups could contribute to the aggregation process, particularly at higher concentrations. All-atom molecular dynamics (AA-MD) simulations are a powerful tool for investigating the initial stages of aggregation. acs.orgnih.gov Such simulations can track the trajectories of individual ions and observe the formation of small clusters or aggregates over time.

For instance, AA-MD simulations have been successfully used to study the aggregation propensity of various molecules, including therapeutic peptides with acetate counterions. acs.orgnih.govresearchgate.netnih.gov These studies have shown that the acetate counterions can be included in the aggregates, influencing their structure and stability. nih.govresearchgate.netnih.gov This suggests that in a concentrated solution of dimethylammonium acetate, the acetate ions would likely play a crucial role in bridging dimethylammonium cations within an aggregate.

The process of self-assembly often begins with the formation of small, disordered oligomers, which can then grow through the addition of more monomers (ion pairs) or by merging with other small aggregates. nih.gov The stability and structure of these aggregates would be determined by the balance of attractive forces between the ions and the disruptive influence of the solvent.

Table 2: General Stages of Surfactant Self-Assembly Observed in Molecular Dynamics Simulations

| Stage | Description | Key Processes |

| 1 | Initial fast aggregation | Monomers form small, disordered oligomers. |

| 2 | Ripening process | Larger aggregates grow at the expense of smaller ones through monomer exchange. |

| 3 | Slower rearrangement | Collisions and fusion between larger aggregates leading to more stable structures. |

This table, adapted from studies on surfactant self-assembly nih.gov, illustrates a general pathway that could be analogous to the aggregation of dimethylammonium acetate at sufficient concentrations.

Computational studies provide a molecular-level understanding that complements experimental observations. While direct computational data for dimethylammonium acetate is sparse, the theoretical frameworks and findings from closely related systems offer a solid foundation for predicting its behavior in solution. Future computational work focusing specifically on dimethylammonium acetate would be invaluable in confirming these inferred properties and providing more detailed quantitative data.

Environmental and Green Chemistry Research Implications

Environmental Fate and Transformation Studies of Dimethylamine-Derived Species

Dimethylamine (B145610) (DMA), a precursor to dimethylammonium acetate (B1210297), is a naturally occurring and industrially produced compound whose environmental pathways are of significant interest.

Dimethylamine plays a crucial role in atmospheric chemistry, particularly in the formation of new aerosol particles. These particles can influence cloud formation and the Earth's radiative balance.

Interaction with Sulfuric Acid: In the atmosphere, gaseous dimethylamine readily reacts with sulfuric acid (SA) to form stable molecular clusters. This process, known as nucleation, is a key step in the formation of new aerosol particles. The presence of dimethylamine significantly enhances the rate of new particle formation compared to ammonia (B1221849), another common atmospheric base. Studies in polluted urban environments have identified the sulfuric acid-dimethylamine nucleation mechanism as a major contributor to intense new particle formation events.

Influence of Other Atmospheric Components: The efficiency of sulfuric acid-dimethylamine nucleation can be further influenced by other atmospheric pollutants. For instance, nitric acid has been shown to enhance the rate of particle formation in the SA-DMA system, especially in polluted boundary layers. Trifluoroacetic acid, another atmospheric contaminant, can also boost the rate of new particle formation in the presence of sulfuric acid and dimethylamine. The formation of these multi-component aerosol particles is a complex process influenced by the specific functional groups of the organic molecules involved.

Aqueous Phase Chemistry: Dimethylamine is highly soluble and can be found in atmospheric aqueous phases like cloud and fog water. This partitioning into the aqueous phase is influenced by temperature, with lower temperatures favoring the dissolution of gaseous amines. In cloud water, dimethylamine can be present due to the activation of cloud condensation nuclei (CCN) containing the compound or through the dissolution of its gaseous form. The aqueous phase oxidation of the dimethylammonium ion (DMAH+) is a potential transformation pathway in the atmosphere.

The following table summarizes key findings from studies on dimethylamine's role in atmospheric new particle formation.

| Study Focus | Key Findings | Atmospheric Implications |

| SA-DMA Nucleation | Dimethylamine significantly enhances new particle formation rates with sulfuric acid. | A major pathway for aerosol formation in polluted urban areas, impacting air quality and climate. |

| Role of Nitric Acid | Nitric acid can increase SA-DMA particle formation rates by up to 80-fold in polluted regions. | Highlights the complex interplay of pollutants in aerosol formation. |

| Role of Trifluoroacetic Acid | The presence of trifluoroacetic acid can enhance NPF rates in the SA-DMA system. | Indicates that other common atmospheric acids can participate in and promote particle growth. |

| Aqueous Chemistry | Dimethylamine partitions into cloud and fog water, where it can undergo further reactions. | Affects the composition of atmospheric water and the fate of amines. |

Dimethylamine is an integral part of the marine nitrogen cycle and is subject to microbial degradation in various natural systems.

Marine Biogeochemistry: In marine environments, dimethylamine is a significant low molecular weight amine. It is produced from the degradation of nitrogen-containing osmolytes like glycine (B1666218) betaine, which are synthesized by phytoplankton. Marine bacteria utilize methylamines as a source of energy and remineralize the nitrogen to ammonium (B1175870). This process firmly establishes dimethylamine as a key component in marine biogeochemical cycles, linking the nitrogen and sulfur cycles.

Microbial Degradation in Soils: In soil environments, dimethylamine can be formed from the microbial degradation of trimethylamine. The rate at which dimethylamine disappears from soil is influenced by factors such as pH and oxygen availability, with degradation being significantly slower under anaerobic (low oxygen) conditions. Studies have shown that various soil microorganisms, such as Micrococcus species, are capable of both forming and degrading dimethylamine.

Methanogenesis: Certain methanogenic archaea can utilize methylamines, including dimethylamine, as substrates to produce methane. In this process, dimethylamine is converted to methane, ammonia, and carbon dioxide. During the degradation of trimethylamine, dimethylamine and monomethylamine are often detected as metabolic intermediates.

Sustainable Synthesis Approaches for Dimethylammonium Acetate and its Derivatives

The principles of green chemistry are being applied to develop more environmentally friendly methods for synthesizing dimethylammonium acetate.

The traditional synthesis of dimethylammonium acetate involves the reaction of dimethylamine with acetic acid. Green chemistry approaches focus on improving the environmental profile of this reaction.

Use of Greener Solvents: A significant portion of waste in chemical synthesis comes from solvents. Research into the synthesis of related ammonium salts has explored the use of more environmentally friendly solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), to replace more hazardous volatile organic compounds (VOCs). The use of ionic liquids, such as methylammonium (B1206745) acetate itself, as a solvent has been shown to be effective for producing high-quality perovskite films in an environmentally friendly manner.

Catalyst Development: While the direct acid-base reaction to form dimethylammonium acetate does not typically require a catalyst, related reactions for synthesizing its precursors or derivatives are targets for green catalyst development. For instance, the production of dimethylamine can be achieved through the reaction of ammonia and methanol (B129727) over zeolite catalysts. In other applications, biocatalysts, such as enzymes, are being used for synthesis under mild conditions, which reduces energy consumption and minimizes byproducts. For some multicomponent reactions, dimethylammonium acetate itself has been shown to act as an efficient and environmentally friendly catalyst.

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product.

Calculating Atom Economy: The synthesis of dimethylammonium acetate from dimethylamine and acetic acid is an acid-base addition reaction:

(CH₃)₂NH + CH₃COOH → [(CH₃)₂NH₂]⁺[CH₃COO]⁻

The atom economy for this reaction is calculated as follows:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

This reaction is an excellent example of high atom economy, as all the atoms of the reactants are incorporated into the final product.

The following table provides the molecular weights and the calculated atom economy for the synthesis of N-Methylmethanamine acetate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Dimethylamine | C₂H₇N | 45.08 |

| Acetic Acid | C₂H₄O₂ | 60.05 |

| Total Reactants | 105.13 | |

| This compound | C₄H₁₁NO₂ | 105.13 |

| Desired Product | 105.13 | |

| Atom Economy | 100% |

Life Cycle Assessment of Dimethylammonium Acetate Production and its Downstream Applications

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through to processing, manufacturing, use, and disposal.

Dimethylamine: The production of dimethylamine from methanol and ammonia is an energy-intensive process. An LCA of this process shows that the primary energy demand and global warming potential are mainly driven by the raw materials (ammonia and methanol) and the energy required for process steam.

Acetic Acid: LCAs for acetic acid production show that the environmental impact varies significantly depending on the production route (e.g., fossil fuel-based vs. bio-based) and the purification methods used. Bio-based production from sources like poplar biomass can have a lower global warming potential compared to petroleum-based methods, particularly when process energy is derived from renewable co-products like lignin.

Downstream Applications and Environmental Impact: Dimethylammonium acetate and its derivatives are used in various applications, including as solvents and catalysts in chemical synthesis and in the production of materials like perovskites for solar cells. The environmental impact of these downstream applications would need to be considered in a full cradle-to-grave LCA. For example, the use of dimethylammonium-based compounds in wood preservation would require an assessment of their potential to leach into the environment.

A comprehensive LCA for this compound would need to integrate the cradle-to-gate data for its precursors with data on the energy and material inputs for the synthesis of the salt itself, its use in various applications, and its end-of-life fate.

Industrial Relevance and Chemical Precursor Applications Non Pharmaceutical Focus

Role as a Key Intermediate in Bulk and Fine Chemical Synthesis

The primary industrial significance of N-Methylmethanamine acetate (B1210297) lies in its direct role as a precursor in the synthesis of N,N-Dimethylacetamide (DMAc), a versatile aprotic polar solvent. The dimethylamine (B145610) component is also a fundamental building block for a variety of other industrially important chemical derivatives.